molecular formula C5H5N3O3 B15209525 N-Carbamoylisoxazole-3-carboxamide

N-Carbamoylisoxazole-3-carboxamide

Cat. No.: B15209525
M. Wt: 155.11 g/mol
InChI Key: WMSIPHVSXQMGFZ-UHFFFAOYSA-N
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Description

N-Carbamoylisoxazole-3-carboxamide is a heterocyclic compound that belongs to the class of isoxazoles It is characterized by the presence of a carbamoyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Carbamoylisoxazole-3-carboxamide typically involves the amidation of isoxazole-3-carboxylic acid with an appropriate amine. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-Carbamoylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Carbamoylisoxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties

Mechanism of Action

The mechanism of action of N-Carbamoylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its biological effects, such as enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Uniqueness: N-Carbamoylisoxazole-3-carboxamide is unique due to its specific combination of the isoxazole ring and the carbamoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

N-carbamoyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C5H5N3O3/c6-5(10)7-4(9)3-1-2-11-8-3/h1-2H,(H3,6,7,9,10)

InChI Key

WMSIPHVSXQMGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CON=C1C(=O)NC(=O)N

Origin of Product

United States

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